2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring and an N-(2,4,6-trimethylphenyl)acetamide side chain. The oxadiazole moiety is known to enhance metabolic stability and binding affinity in enzyme inhibitors, while the thienopyrimidinone scaffold contributes to diverse pharmacological activities, including kinase and FLAP (5-lipoxygenase-activating protein) inhibition . The trimethylphenyl group likely improves lipophilicity and pharmacokinetic (PK) properties, such as absorption and half-life .
Properties
IUPAC Name |
2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-14-10-16(3)22(17(4)11-14)29-20(33)12-32-13-28-26-21(27(32)34)18(5)23(36-26)25-30-24(31-35-25)19-9-7-6-8-15(19)2/h6-11,13H,12H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWEHPYVXCQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, the introduction of the oxadiazole ring, and the attachment of the mesityl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit a range of biological activities, including antimicrobial effects. For instance, studies have shown that pyrimidine derivatives can inhibit key enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase. This inhibition is critical in developing antifungal , antiviral , and anticancer agents .
Antifungal Activity
A study highlighted the antifungal potential of pyrimidine derivatives against Candida albicans, demonstrating that modifications to the pyrimidine structure can enhance antifungal efficacy. The specific compound's structure suggests it may possess similar properties due to its functional groups that interact with fungal enzymes .
Anticancer Potential
Pyrimidine derivatives have been associated with anticancer activities due to their ability to interfere with nucleic acid synthesis. The compound's structural components may enhance its effectiveness against various cancer types by targeting specific cellular pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how structural modifications affect biological activity. These studies correlate various molecular descriptors with biological efficacy, providing insights into how specific changes can optimize the compound's effects against pathogens or cancer cells .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the thieno[2,3-d]pyrimidine moiety and subsequent functionalization with oxadiazole groups. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
- Antifungal Efficacy : A study published in the Journal of Pharmacy and Bioallied Sciences demonstrated that a series of pyrimidine derivatives showed significant antifungal activity against Candida albicans, with some compounds exhibiting IC50 values in the low micromolar range .
- Anticancer Activity : Another investigation into pyrimidine derivatives revealed their potential as chemotherapeutic agents. The study reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The mesityl group and oxadiazole moiety may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Structure-Activity Relationships (SAR)
- Oxadiazole vs. Thioether Linkages : Replacement of thioether (e.g., ) with oxadiazole (target compound) enhances metabolic stability and electron-withdrawing effects, improving target binding .
- Substituent Effects : The 2-methylphenyl group on the oxadiazole ring in the target compound may optimize steric interactions with hydrophobic enzyme pockets, akin to BI 665915’s pyrimidine substituent . The N-(2,4,6-trimethylphenyl)acetamide group likely reduces CYP3A4-mediated clearance compared to simpler aryl groups .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) suggests that oxadiazole-containing compounds like the target molecule and BI 665915 inhibit inflammatory mediators (e.g., LTB₄) via FLAP binding . The target compound’s thienopyrimidinone core may confer additional kinase inhibitory activity, a feature observed in related pyrimidinone derivatives .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Oxadiazole rings resist oxidative metabolism, as seen in BI 665915’s low human clearance prediction .
Biological Activity
The compound 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1242935-96-1) is a novel chemical entity with potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 499.6 g/mol. The structure features a thienopyrimidine core substituted with oxadiazole and aromatic groups, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3S |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 1242935-96-1 |
Antimicrobial Activity
Research has indicated that compounds structurally similar to This compound exhibit significant antibacterial and antimycobacterial properties. A study evaluated various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The results demonstrated that compounds containing the thienopyrimidine scaffold were effective against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
In terms of cytotoxicity, initial assessments show that this compound does not exhibit significant toxicity at concentrations up to 200 µmol/L . This is promising for its potential therapeutic applications. In vitro assays on normal cell lines indicated a lack of cytotoxic effects, suggesting a favorable safety profile.
The mechanism by which this compound exerts its biological effects may relate to its ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways in pathogens. The presence of the oxadiazole moiety is particularly noted for enhancing antimicrobial activity .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in treating resistant bacterial strains. For instance:
- Case Study 1 : A derivative similar to the compound demonstrated potent activity against Mycobacterium tuberculosis, showing potential for tuberculosis treatment.
- Case Study 2 : Another study focused on the anticancer properties of thienopyrimidine derivatives revealed significant inhibition of tumor cell proliferation in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
